2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid
Description
2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with methyl groups at positions 2 and 3 and a carboxylic acid moiety at position 4. This structure confers unique physicochemical properties, including moderate lipophilicity (due to methyl groups) and hydrogen-bonding capacity (via the carboxylic acid). It has been studied in drug discovery contexts, particularly as a metabolite or synthetic intermediate. For instance, identifies a related metabolite (M23) derived from JP-1366, highlighting its role in hydrolysis pathways .
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
2,3-dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-6(2)12-4-7(9(13)14)10-3-8(12)11-5/h3-4H,1-2H3,(H,13,14) |
Clé InChI |
WCYVDGRLQWFVBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=C(N=CC2=N1)C(=O)O)C |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyrazine with α,β-unsaturated carbonyl compounds, followed by cyclization and oxidation steps . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Oxidation Reactions
The carboxylic acid group and methyl substituents undergo selective oxidation under controlled conditions:
Key findings:
-
Oxidation of the 6-carboxylic acid group requires strong oxidizing agents like KMnO₄, forming ketone intermediates that are stabilized by the aromatic system .
-
Methyl groups at positions 2 and 3 show resistance to oxidation compared to pyrazine ring substituents due to steric shielding .
Reduction Reactions
The heterocyclic core and functional groups participate in reduction processes:
| Target Site | Reagent | Outcome | Reference |
|---|---|---|---|
| Pyrazine ring | H₂/Pd-C | Partial saturation of N-heterocycle | |
| Carboxylic acid | LiAlH₄ | Reduction to primary alcohol |
Notable observations:
-
Catalytic hydrogenation selectively reduces the pyrazine ring without affecting methyl groups .
-
LiAlH₄ converts the carboxylic acid to a hydroxymethyl group, enabling further functionalization .
Substitution Reactions
Electrophilic substitution occurs preferentially at activated positions:
| Position | Reagent | Product | Biological Impact |
|---|---|---|---|
| C-7 | Cl₂/FeCl₃ | 7-Chloro derivative | Enhanced antimicrobial activity |
| C-8 | Br₂/AcOH | 8-Bromo derivative | Improved enzyme inhibition potency |
Structural analysis:
-
Halogenation at C-7 increases steric bulk, improving binding to hydrophobic enzyme pockets .
-
Brominated derivatives show 3× greater inhibition of Mycobacterium tuberculosis H37Rv compared to parent compound (MIC: 0.03 μM vs. 0.1 μM) .
Condensation and Derivative Formation
The carboxylic acid participates in amide/ester formation:
| Reaction Partner | Conditions | Application |
|---|---|---|
| SOCl₂ → RNH₂ | DCM, room temp | Anticancer prodrug synthesis |
| CH₃I/K₂CO₃ | Reflux in acetone | Methyl ester for crystallography |
Critical data:
-
Methyl ester derivatives exhibit improved solubility (log P = 2.72 vs. 1.89 for parent acid) .
-
Amide derivatives show 85% inhibition of COX-2 at 10 μM concentration .
Thermal Degradation
Decomposition pathways under pyrolysis:
| Temperature | Major Products | Mechanism |
|---|---|---|
| >250°C | CO₂ + 2,3-dimethylimidazo[1,2-a]pyrazine | Decarboxylation |
| >300°C | HCN + polycyclic aromatic amines | Ring fragmentation |
Safety note: Degradation above 300°C generates toxic HCN vapors (detectable at 50 ppm) .
Comparative Reactivity Table
Data normalized to parent compound reactivity = 1.0:
| Derivative | Oxidation Rate | Reduction Yield | Halogenation Efficiency |
|---|---|---|---|
| 6-Carboxylic acid | 1.0 | 0.92 | 0.85 |
| 7-Bromo | 0.45 | 0.78 | N/A |
| Methyl ester | 0.30 | 1.15 | 0.95 |
Applications De Recherche Scientifique
2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an allosteric modulator of certain receptors or enzymes, altering their activity. The compound can bind to active sites or allosteric sites, leading to changes in the conformation and function of the target proteins .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Core Heterocycle Variations
Imidazo[1,2-a]pyridine Derivatives
- 8-((2,6-Dimethylbenzyl)amino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid (M23): Replaces pyrazine with a pyridine ring, reducing nitrogen content and altering electronic properties. Exhibits a molecular weight of 324.17065 (vs. 233.22 for the target compound) and is a metabolite of JP-1366, a potassium-competitive acid blocker .
- 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid :
Imidazo[1,2-a]pyrimidine Derivatives
- Molecular formula: C₈H₇N₃O₂ (MW: 177.16), with similarity score 0.61 compared to the target compound .
Pyrido[1,2-a]pyrazine Derivatives
Substituent Modifications
Carboxamide vs. Carboxylic Acid
- 2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxamide :
Amino and Alkyl Substituents
- AZD0865: Structural analog with a 2-hydroxyethyl group and 2,6-dimethylbenzylamino substituent. Improved solubility and potency as a potassium-competitive acid blocker .
Physicochemical and Pharmacokinetic Properties
Structure-Activity Relationship (SAR) Insights
- Carboxylic Acid vs. Carboxamide : The carboxylic acid group in the target compound may limit CNS penetration compared to carboxamide derivatives but could improve renal excretion .
- Heterocycle Choice : Pyrazine cores (vs. pyridine or pyrimidine) offer distinct electronic profiles, influencing binding to targets like M4 receptors or gastric H+/K+-ATPase .
Activité Biologique
2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid (DMIPCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DMIPCA, focusing on its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
DMIPCA is characterized by its imidazo[1,2-a]pyrazine core with two methyl groups at the 2 and 3 positions and a carboxylic acid group at the 6 position. The presence of these functional groups contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of DMIPCA is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, influencing various cellular signaling pathways. For instance, it has been studied for its potential anti-inflammatory and anticancer properties by modulating key proteins involved in these processes .
Antimycobacterial Activity
Research has indicated that DMIPCA exhibits significant antimycobacterial activity against Mycobacterium tuberculosis. In vitro studies have shown that derivatives of pyrazine carboxylic acids, including DMIPCA, can inhibit the growth of M. tuberculosis with varying degrees of effectiveness. For example, certain derivatives have demonstrated a minimum inhibitory concentration (MIC) as low as 1.56 µg/mL .
Antifungal and Antibacterial Properties
DMIPCA and its derivatives have also been evaluated for antifungal and antibacterial activities. Studies suggest that some substituted amides derived from pyrazine-2-carboxylic acids exhibit promising antifungal effects, with certain compounds achieving over 70% inhibition against fungal strains . The structure-activity relationship (SAR) analysis indicates that modifications in the substituents can significantly influence the biological activity.
Case Study 1: Antimycobacterial Evaluation
A study focused on the synthesis and biological evaluation of various substituted pyrazine carboxylic acids found that compounds similar to DMIPCA showed high antimycobacterial activity. The highest activity was observed in compounds with specific structural features that enhance lipophilicity and target affinity .
Case Study 2: Antifungal Screening
In another evaluation, a series of DMIPCA derivatives were tested against common fungal pathogens. The results indicated that specific modifications led to enhanced antifungal properties, suggesting potential therapeutic applications in treating fungal infections .
Data Tables
| Compound | Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| DMIPCA | Antimycobacterial | 1.56 | High activity against M. tuberculosis |
| Derivative A | Antifungal | 5.00 | Effective against Candida albicans |
| Derivative B | Antibacterial | 10.00 | Moderate activity against E. coli |
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
